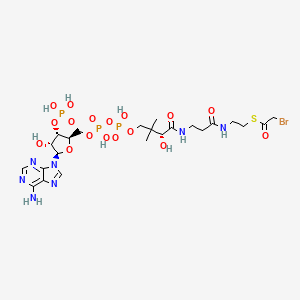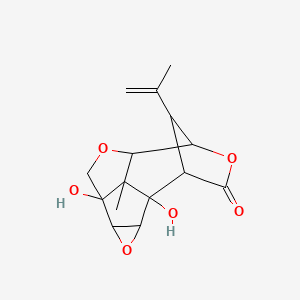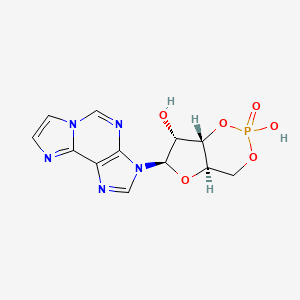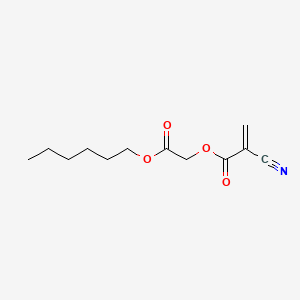![molecular formula C11H8ClNO4S2 B1206523 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 496051-23-1](/img/structure/B1206523.png)
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
描述
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸是一种属于磺酰胺类的有机化合物。其特征在于噻吩环上带有羧酸基团,并且一个磺酰基连接到一个 4-氯代苯胺部分。
准备方法
合成路线和反应条件
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸的合成通常涉及以下步骤:
噻吩环的形成: 噻吩环可以通过合适的二羰基化合物与元素硫在碱的存在下反应合成。
羧酸基团的引入: 羧酸基团可以通过使用羧酸酰氯和路易斯酸催化剂进行傅克酰化反应引入。
磺酰基的连接: 磺酰基可以通过使噻吩衍生物与磺酰氯在碱的存在下反应来引入。
与 4-氯代苯胺的偶联: 最后一步是在合适的条件下,例如在偶联剂如二环己基碳二亚胺 (DCC) 的存在下,使磺酰化的噻吩衍生物与 4-氯代苯胺偶联。
工业生产方法
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、自动化合成平台和高效的纯化技术,以确保高产率和纯度 .
化学反应分析
反应类型
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化形成亚砜或砜。
还原: 可以使用氢化铝锂等还原剂进行还原反应,将磺酰基还原为硫醇基。
取代: 该化合物可以发生亲核取代反应,尤其是在氯原子处,与胺类或硫醇类等亲核试剂反应。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在氢氧化钠等碱的存在下,胺类或硫醇类等亲核试剂。
形成的主要产物
氧化: 亚砜或砜。
还原: 硫醇衍生物。
取代: 带有各种官能团的取代噻吩衍生物.
科学研究应用
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的结构单元,以及各种有机反应中的试剂。
生物学: 研究其作为酶抑制剂的潜力,特别是针对细菌中的 β-内酰胺酶。
医药: 探索其潜在的治疗特性,包括抗菌和抗炎活性。
工业: 用于开发具有特定性能的专用化学品和材料.
作用机制
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸的作用机制涉及其与酶等分子靶标的相互作用。例如,它可以通过结合活性位点并阻止 β-内酰胺类抗生素的水解来抑制 β-内酰胺酶。这种抑制对于对抗细菌的抗生素耐药性至关重要。 该化合物也可能与其他分子途径相互作用,从而导致其观察到的生物学效应 .
相似化合物的比较
类似化合物
- 3-[(4-溴代苯胺基)磺酰基]噻吩-2-羧酸
- 3-[(4-氟代苯胺基)磺酰基]噻吩-2-羧酸
- 3-[(4-甲氧基苯胺基)磺酰基]噻吩-2-羧酸
独特性
3-[(4-氯代苯胺基)磺酰基]噻吩-2-羧酸之所以独特,是因为它含有氯原子,氯原子可以影响其反应性和与生物靶标的相互作用。氯原子可以增强化合物的亲脂性,可能改善其穿透细胞膜并到达细胞内靶标的能力。 此外,氯原子可以参与与酶和受体的特定相互作用,从而使该化合物具有独特的生物活性.
属性
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKEEDITQJPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332234 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496051-23-1 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid interact with AmpC β-lactamase and what are the downstream effects?
A1: This compound acts as a competitive, noncovalent inhibitor of AmpC β-lactamase. [] It binds to the enzyme's active site, directly competing with β-lactam antibiotics for binding. [] This interaction prevents the enzyme from hydrolyzing the β-lactam ring of these antibiotics, thus restoring their efficacy against bacteria expressing AmpC β-lactamase. [] X-ray crystallography studies revealed that the inhibitor forms interactions with key active site residues, mimicking the binding mode predicted by prior docking studies. []
Q2: How does modifying the structure of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid impact its ability to inhibit AmpC β-lactamase?
A2: Researchers synthesized a series of sulfonylthiophene carboxylic acid derivatives to investigate structure-activity relationships. [] By analyzing the inhibitory activity of these modified compounds, they aimed to identify structural features crucial for potent AmpC inhibition. [] Co-crystallization of several inhibitors with AmpC, followed by X-ray crystallography, provided insights into the structural basis for observed changes in binding affinity. [] These findings can guide further optimization of this novel class of non-β-lactam inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



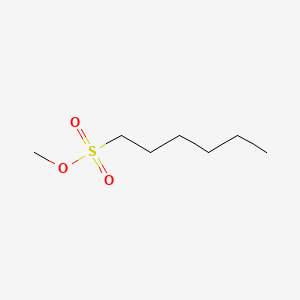
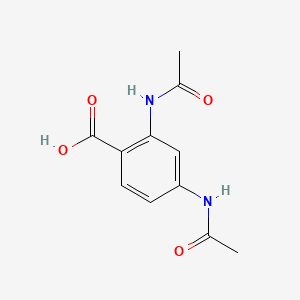
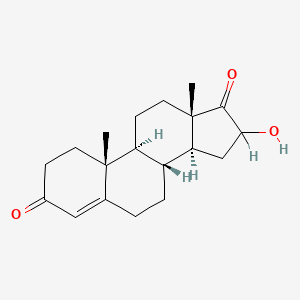
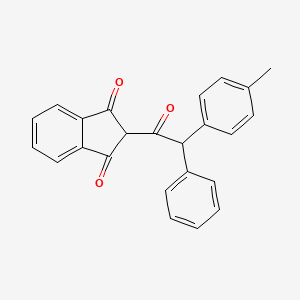
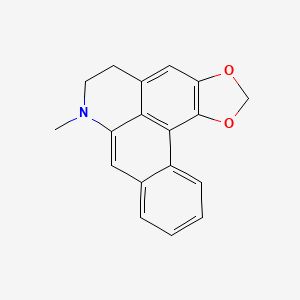
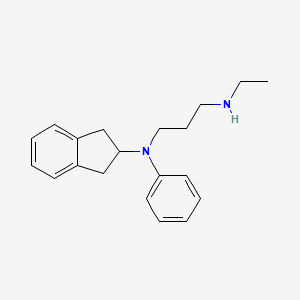
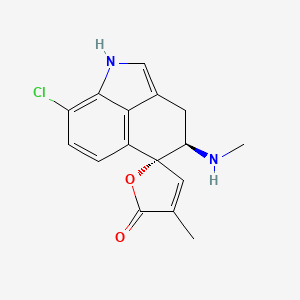

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)
